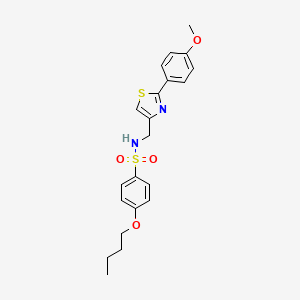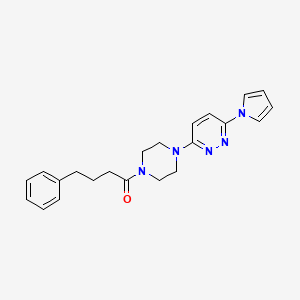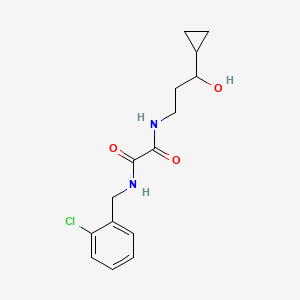![molecular formula C20H13F5N2O2 B2762795 4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide CAS No. 439112-13-7](/img/structure/B2762795.png)
4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize a compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying the reactions that a compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación
Environmental Presence and Degradation
Occurrence in Aquatic Environments : Fluorinated compounds, including parabens and polyfluoroalkyl substances (PFAS), have been widely studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used in various consumer products, are noted for their persistence and bioaccumulation potential, leading to ubiquitous presence in surface waters and sediments. Research emphasizes the need for understanding their environmental fate and degradation mechanisms to mitigate potential risks (Haman et al., 2015; Liu & Avendaño, 2013).
Toxicological Effects
Health Aspects of Methyl Paraben : The health aspects of parabens, compounds structurally related to various fluorinated chemicals, have been extensively reviewed. Methyl paraben, for example, is shown to be non-toxic and non-carcinogenic at typical exposure levels, despite concerns over its weak estrogenic activity. These findings are critical in evaluating the safety profiles of fluorinated chemicals used in consumer products (Soni et al., 2002).
Environmental and Health Monitoring
Biological Monitoring of Polyfluoroalkyl Substances : The detection and monitoring of polyfluoroalkyl substances in biological matrices highlight the importance of surveillance for understanding exposure pathways and potential health impacts. Studies underscore the global distribution and increasing concentration of PFAS, including long-chain compounds like PFOA and PFOS, in wildlife and human populations. This research area emphasizes the need for continuous monitoring to assess the environmental and health implications of PFAS and related fluorinated chemicals (Houde et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,6-difluorobenzoyl)-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-14-5-2-6-15(22)17(14)18(28)12-8-16(26-10-12)19(29)27-9-11-3-1-4-13(7-11)20(23,24)25/h1-8,10,26H,9H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNHWGTKBCNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-difluorobenzoyl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
![N-(3-cyanophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2762716.png)
![2-[6-(methoxycarbonyl)-2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2762719.png)



![2-Methyl-6-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]pyridazin-3-one](/img/structure/B2762725.png)

![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)
![2-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2762731.png)
![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)